molecular formula C21H19ClN6O3 B12038161 2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B12038161
M. Wt: 438.9 g/mol
InChI Key: MAZDZNVQLBTSHP-FOKLQQMPSA-N
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Chemical Reactions Analysis

2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can be compared with other similar compounds, such as:

  • 2-Hydroxybenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
  • 2-Hydroxybenzaldehyde [7-(2-methyl-2-propenyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
  • 2-Hydroxybenzaldehyde [7-(isobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .

Biological Activity

2-Hydroxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and therapeutic implications of this hydrazone derivative, focusing on antimicrobial, anticancer, and other relevant activities.

Synthesis and Structural Properties

The synthesis of hydrazones typically involves the condensation of hydrazine derivatives with aldehydes or ketones. The specific compound can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with a substituted purine derivative. The structural characterization often involves techniques such as NMR and mass spectrometry to confirm the formation of the desired hydrazone structure.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of hydrazone derivatives similar to 2-hydroxybenzaldehyde hydrazones. For instance:

  • Antibacterial Effects : Compounds related to this class have shown significant antibacterial activity against various strains of bacteria. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 5 μM against E. coli and notable inhibition against Pseudomonas aeruginosa with zones of inhibition up to 22 mm .
  • Antifungal Activity : Similar derivatives have also demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus niger, with varying degrees of effectiveness reported in terms of MIC values ranging from 31.25 to 125 µg/mL .

Anticancer Activity

Hydrazone derivatives have been investigated for their anticancer potential, particularly their ability to induce apoptosis in cancer cells. Research indicates that certain hydrazones can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. For example:

  • A study highlighted that specific hydrazones showed cytotoxic effects on breast cancer cells, leading to increased apoptosis rates compared to control groups .
  • The structure-activity relationship (SAR) studies suggest that modifications in the hydrazone structure can enhance its potency against cancer cells.

Other Biological Activities

In addition to antimicrobial and anticancer properties, various studies have explored the antioxidant activities of hydrazones. These compounds can scavenge free radicals and may exhibit protective effects against oxidative stress-related damage in biological systems .

Case Studies

  • Antimicrobial Evaluation : A comprehensive study on benzothiazole-hydrazones demonstrated their effectiveness against multiple bacterial strains. The results indicated that modifications in substituents significantly affected their antimicrobial potency .
  • Anticancer Mechanism : Research into the mechanism of action for certain hydrazones revealed that they could interfere with DNA replication processes in cancer cells, leading to reduced viability and enhanced apoptosis .

Data Tables

Activity Type Tested Strain/Cell Line MIC (µg/mL) Zone of Inhibition (mm)
AntibacterialE. coli522
AntibacterialPseudomonas aeruginosaNot specified21
AntifungalCandida albicans31.25 - 125Not specified
AnticancerBreast cancer cell lineNot specifiedIncreased apoptosis observed

Properties

Molecular Formula

C21H19ClN6O3

Molecular Weight

438.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19ClN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-14-8-3-5-9-15(14)22)20(24-18)25-23-11-13-7-4-6-10-16(13)29/h3-11,29H,12H2,1-2H3,(H,24,25)/b23-11+

InChI Key

MAZDZNVQLBTSHP-FOKLQQMPSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3O)CC4=CC=CC=C4Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3O)CC4=CC=CC=C4Cl

Origin of Product

United States

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